2-(3-Methoxyprop-1-YN-1-YL)pyridine

Overview

Description

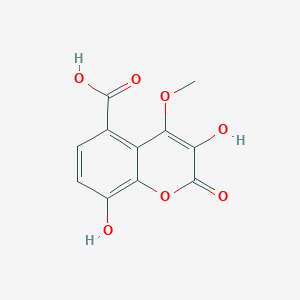

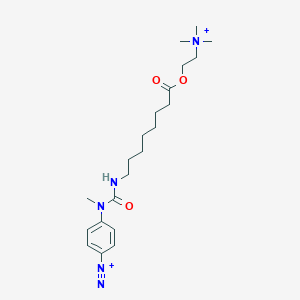

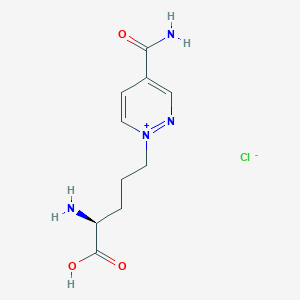

2-(3-Methoxyprop-1-YN-1-YL)pyridine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyridine derivative that contains a propargylic alcohol functional group and a methoxy group attached to the pyridine ring.

Mechanism Of Action

The mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways in cancer cells and neurons. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of pro-apoptotic genes and the induction of apoptosis in cancer cells. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.

Biochemical And Physiological Effects

2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to protect against oxidative stress and inflammation, improve cognitive function, and promote neuronal survival. 2-(3-Methoxyprop-1-YN-1-YL)pyridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

2-(3-Methoxyprop-1-YN-1-YL)pyridine has several advantages for use in lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of novel materials, and its potential as a ligand in catalytic reactions. However, 2-(3-Methoxyprop-1-YN-1-YL)pyridine also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration and duration of 2-(3-Methoxyprop-1-YN-1-YL)pyridine exposure in lab experiments.

Future Directions

There are several future directions for research on 2-(3-Methoxyprop-1-YN-1-YL)pyridine. One area of interest is the development of 2-(3-Methoxyprop-1-YN-1-YL)pyridine-based materials with unique properties, such as luminescence and conductivity. Another area of interest is the optimization of 2-(3-Methoxyprop-1-YN-1-YL)pyridine synthesis methods to improve yield and purity. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyprop-1-YN-1-YL)pyridine and its potential as a neuroprotective agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-(3-Methoxyprop-1-YN-1-YL)pyridine in animal models and clinical trials.

Scientific Research Applications

2-(3-Methoxyprop-1-YN-1-YL)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In catalysis, 2-(3-Methoxyprop-1-YN-1-YL)pyridine has been used as a ligand in transition metal catalyzed reactions, demonstrating its potential as a versatile tool for synthetic chemistry.

properties

CAS RN |

113985-43-6 |

|---|---|

Product Name |

2-(3-Methoxyprop-1-YN-1-YL)pyridine |

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(3-methoxyprop-1-ynyl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |

InChI Key |

YWNTZNVGBXOIEQ-UHFFFAOYSA-N |

SMILES |

COCC#CC1=CC=CC=N1 |

Canonical SMILES |

COCC#CC1=CC=CC=N1 |

synonyms |

Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

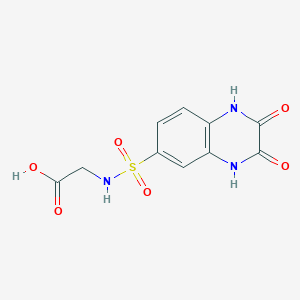

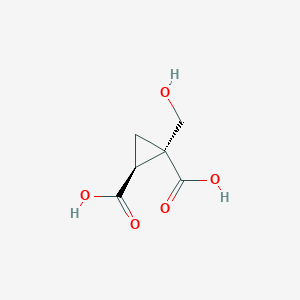

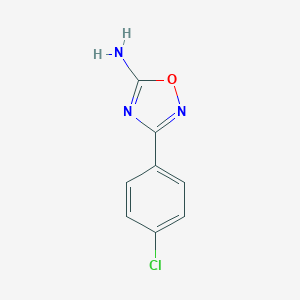

![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)

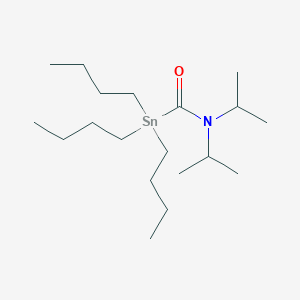

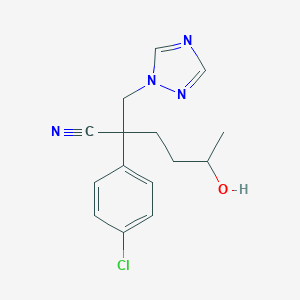

![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)